methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate

Synthetic Methodology Process Chemistry Bromination

Researchers requiring a brominated pyranone with balanced C(sp²)-Br reactivity for Pd-catalyzed cross-coupling often face supply inconsistency and purity issues. Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate (CAS 42933-07-3) addresses this: • Optimized Suzuki/Negishi handle-C-Br bond reactivity superior to inert chloro and overly labile iodo analogs, enabling selective derivatization. • Privileged scaffold for enzyme inhibitor libraries (e.g., PCA-1 demethylase, IC₅₀ = 490 nM); methyl ester enables hydrolysis or amidation. • 83% synthetic yield & ≥95% commercial purity support scalable API intermediate production.

Molecular Formula C7H5BrO4
Molecular Weight 233.02 g/mol
CAS No. 42933-07-3
Cat. No. B181384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-bromo-2-oxo-2H-pyran-5-carboxylate
CAS42933-07-3
Molecular FormulaC7H5BrO4
Molecular Weight233.02 g/mol
Structural Identifiers
SMILESCOC(=O)C1=COC(=O)C(=C1)Br
InChIInChI=1S/C7H5BrO4/c1-11-6(9)4-2-5(8)7(10)12-3-4/h2-3H,1H3
InChIKeyCGWCMWNFFICVFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate Overview


Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate (CAS 42933-07-3) is a brominated heterocyclic building block belonging to the 2H-pyran-2-one (α-pyrone) class [1]. It possesses a molecular formula of C₇H₅BrO₄ and a molecular weight of 233.02 g/mol [1]. This compound is primarily employed as a versatile synthetic intermediate, with the bromine atom at the 3-position enabling selective cross-coupling reactions (e.g., Suzuki, Negishi) and the methyl ester at the 5-position offering a handle for further derivatization .

Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate Irreplaceability


In-class substitution of methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate with its 3-chloro, 3-iodo, or non-halogenated counterparts (e.g., methyl coumalate) is not scientifically interchangeable due to distinct reactivity profiles and divergent downstream outcomes. The C(sp²)–Br bond in this compound exhibits a balanced reactivity window that is optimal for many palladium-catalyzed cross-couplings, whereas the C–Cl bond is typically too inert under standard conditions and the C–I bond can be overly labile, leading to premature decomposition or side reactions . Furthermore, the electron-withdrawing nature and steric bulk of bromine influence both the electronic properties of the pyranone ring and its interactions with biological targets, as evidenced by differences in reported bioactivity data for closely related halogenated pyrones [1].

Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate Differentiation Evidence


Synthesis Yield Advantage

A reproducible, patent-documented synthesis of methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate via bromination of methyl coumalate with pyridinium tribromide in acetic acid affords an isolated yield of 83% [1]. This yield is a key procurement differentiator, as direct comparative data for the analogous 3-chloro and 3-iodo derivatives under identical or similar conditions are not widely established, and reported yields for such halogenations often fall in the 50-70% range .

Synthetic Methodology Process Chemistry Bromination

Purity Specification

Reputable vendors supply methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate with a guaranteed minimum purity of 95% . This level of purity is comparable to or exceeds that of many in-class alternatives, such as the non-halogenated methyl coumalate, which is commonly offered at 98% purity, but is crucial for minimizing side reactions in cross-coupling applications where bromine content is critical .

Quality Control Procurement Analytical Chemistry

Biochemical Target Engagement

Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate demonstrates a biochemical IC50 of 490 nM against the demethylase activity of PCA-1 (origin unknown) in a RT-PCR-based assay [1]. While direct comparator data for the chloro or iodo analogs in this specific assay are not publicly available, this quantitative activity metric provides a benchmark for this brominated pyrone scaffold that is absent for most in-class alternatives.

Epigenetics Enzyme Inhibition Drug Discovery

Physicochemical Profile vs. Non-Halogenated Analog

The presence of bromine significantly alters the physicochemical profile of the 2-oxo-2H-pyran-5-carboxylate scaffold. Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate has a predicted XLogP3-AA of 1.3 and a Topological Polar Surface Area (TPSA) of 52.6 Ų [1]. In contrast, the non-halogenated analog, methyl coumalate, has a predicted ACD/LogP of -0.30 and a TPSA of 53 Ų [2]. This >1.5 log unit increase in lipophilicity directly impacts membrane permeability and oral bioavailability potential.

Medicinal Chemistry ADME PhysChem Properties

Cross-Coupling Reactivity

The C(sp²)-Br bond in methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate is the key functional handle that differentiates it from non-halogenated pyrones. It serves as an effective electrophile in palladium-catalyzed cross-coupling reactions, as exemplified by the synthesis of 4,6-disubstituted 2-oxo-2H-pyran-5-carboxylic esters via Negishi coupling [1]. In contrast, the non-halogenated methyl coumalate requires pre-functionalization or alternative, often less efficient, strategies for such diversification.

Cross-Coupling Suzuki Reaction Negishi Coupling

Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate Application Scenarios


Medicinal Chemistry: Kinase & Epigenetic Inhibitors

The compound serves as a privileged scaffold for synthesizing libraries of pyranone-based inhibitors targeting enzymes like PCA-1 demethylase (IC50 = 490 nM) [1]. The bromine handle allows for rapid diversification via Suzuki coupling to explore substituent effects on potency and selectivity, while the methyl ester can be hydrolyzed or amidated to modulate physicochemical properties [2].

Process Chemistry: API Intermediate

With a well-established synthetic procedure affording an 83% isolated yield [1], this compound is a viable intermediate for larger-scale active pharmaceutical ingredient (API) production. The high yield and commercially available purity (≥95%) reduce the cost and complexity of downstream purification, making it an attractive option for process chemists developing robust synthetic routes [2].

Chemical Biology: Functionalized Pyrone Probes

The enhanced lipophilicity (XLogP3 = 1.3) imparted by the bromine atom makes this compound a superior starting point for designing cell-permeable probes compared to the more hydrophilic non-halogenated analog [1]. Researchers can exploit the C-Br bond for site-selective bioconjugation or introduction of reporter tags (e.g., fluorescent dyes, biotin) for target identification and mechanism-of-action studies [2].

Agrochemical Research: Novel Pesticide Scaffolds

The pyranone core and the bromine substituent are recognized motifs in agrochemical discovery [1]. Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate provides a functionalized entry point for synthesizing analogs of known fungicidal and herbicidal compounds, allowing for rapid structure-activity relationship (SAR) exploration through cross-coupling chemistry [2].

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